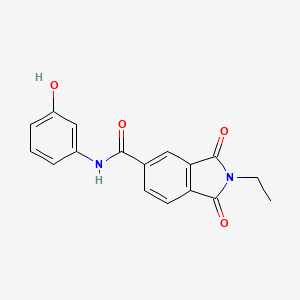![molecular formula C15H19N3O3 B5362199 N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide](/img/structure/B5362199.png)
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide, commonly known as DMPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPB is a small molecule that belongs to the class of benzamide derivatives. It has been found to exhibit promising pharmacological properties, including anti-inflammatory and antioxidant activities, making it a potential candidate for the development of novel therapeutic agents.
作用机制
The mechanism of action of DMPPB involves its interaction with a specific target protein in the cell, called peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation. DMPPB acts as a PPARγ agonist, which means it binds to and activates this receptor, leading to the downstream effects of anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects
DMPPB has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in different animal models of inflammation. DMPPB has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD).
实验室实验的优点和局限性
DMPPB has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also some limitations to its use. DMPPB has poor solubility in water, which can make it challenging to use in some experimental setups. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in animal studies.
未来方向
There are several potential future directions for the research on DMPPB. One possible area of investigation is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. DMPPB has been shown to improve glucose and lipid metabolism in animal models, making it a promising candidate for the development of novel therapeutic agents. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. DMPPB has been shown to possess neuroprotective properties, making it a potential candidate for the development of drugs that can slow or prevent the progression of these diseases. Finally, more studies are needed to evaluate the safety and efficacy of DMPPB in humans, which can pave the way for its use in clinical trials.
合成方法
The synthesis of DMPPB involves a multi-step process that includes the reaction of 2,6-dihydroxybenzoic acid with 3-amino-1,2-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then subjected to a reaction with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
DMPPB has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. DMPPB has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
属性
IUPAC Name |
N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,6-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-9-11(10(2)18-17-9)5-4-8-16-15(21)14-12(19)6-3-7-13(14)20/h3,6-7,19-20H,4-5,8H2,1-2H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWFOWHMAYKEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCNC(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5362123.png)

![N-[3-(methylthio)phenyl]-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5362144.png)

methanone](/img/structure/B5362158.png)
![5-[(2-fluorophenoxy)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5362160.png)
![N-(4-methoxyphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362169.png)
![N-(3-chloro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5362176.png)
![5-propyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5362178.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide](/img/structure/B5362209.png)
![2-ethyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5362218.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5362223.png)
![1,3-dimethyl-7-[3-(4-morpholinyl)-3-oxopropyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362230.png)
![[4-(2-phenoxyethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]methanol](/img/structure/B5362238.png)